

Pholedrine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Pholedrine*

Cat. No.: *B1677695*

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CAS Number: 370-14-9

Abstract

Pholedrine, a sympathomimetic amine, is a compound of significant interest in pharmacological research and clinical applications. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and data are presented to support its relevance to researchers, scientists, and drug development professionals.

Chemical Properties

Pholedrine, with the IUPAC name 4-[2-(methylamino)propyl]phenol, is a substituted phenethylamine derivative.^[1] It is structurally related to methamphetamine, being its 4-hydroxy analog.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	370-14-9	[1]
Molecular Formula	C ₁₀ H ₁₅ NO	[1]
Molecular Weight	165.23 g/mol	[1]
Melting Point	162-163 °C	[2]
pKa (phenolic hydroxyl)	11.19	[2]
pKa (methylamino)	9.73	[2]
Log P	1.12 - 1.7	[1][2]
Solubility	Slight solubility in water; soluble in alcohol, ether, and dilute acids.	[2]

Mechanism of Action

Pholedrine's primary mechanism of action is as an indirectly acting sympathomimetic agent.[2] It stimulates the release of norepinephrine from presynaptic nerve terminals.[2][3] This increase in synaptic norepinephrine leads to the activation of adrenergic receptors, resulting in various physiological responses. While its principal effect is indirect, there is evidence to suggest that **Pholedrine** may also exert a weak, direct agonist activity at adrenergic receptors.[4] However, specific binding affinity data (K_i/K_d values) for **Pholedrine** at adrenergic receptor subtypes are not readily available in the public literature.[4]

Signaling Pathway of Pholedrine-Induced Mydriasis



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Pholedrine-induced mydriasis signaling pathway.

Experimental Protocols

Induction of Mydriasis in a Research Setting

This protocol describes the preparation and application of a 1% **Pholedrine** sulphate solution for inducing mydriasis (pupil dilation) for ophthalmic examination in a research context.

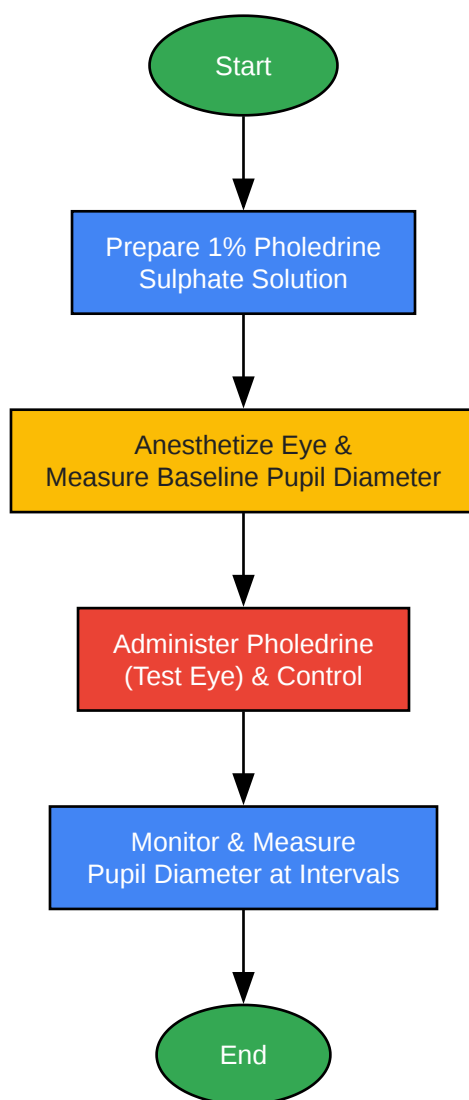
Materials:

- **Pholedrine** sulphate powder
- Sterile, deionized water
- Sodium chloride
- 0.1 N Hydrochloric acid (HCl)
- 0.1 N Sodium hydroxide (NaOH)
- Sterile beakers and magnetic stir bar
- pH meter
- Topical anesthetic
- Pupilometer or calibrated camera

Procedure:

- Solution Preparation:
 - Dissolve the appropriate amount of **Pholedrine** sulphate powder in approximately 80% of the final volume of sterile, deionized water to achieve a 1% (10 mg/mL) concentration.
 - Add sodium chloride to achieve an isotonic solution (approximately 0.9% w/v).
 - Adjust the pH to between 6.5 and 7.5 using 0.1 N HCl or 0.1 N NaOH.
 - Bring the solution to the final volume with sterile, deionized water.

- Animal Preparation and Baseline Measurement:
 - Administer a topical anesthetic to the test eye(s) to minimize discomfort.
 - Measure and record the baseline pupil diameter of both eyes.
- **Pholedrine** Administration:
 - Instill one drop (approximately 50 μ L) of the 1% **Pholedrine** sulphate solution into the conjunctival sac of the test eye(s). The contralateral eye can serve as a control.
- Monitoring and Data Collection:
 - Measure and record the pupil diameter of both eyes at regular intervals (e.g., every 15 minutes for the first 2 hours) until the pupil returns to the baseline size.



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Experimental workflow for mydriasis induction.

Pharmacokinetics

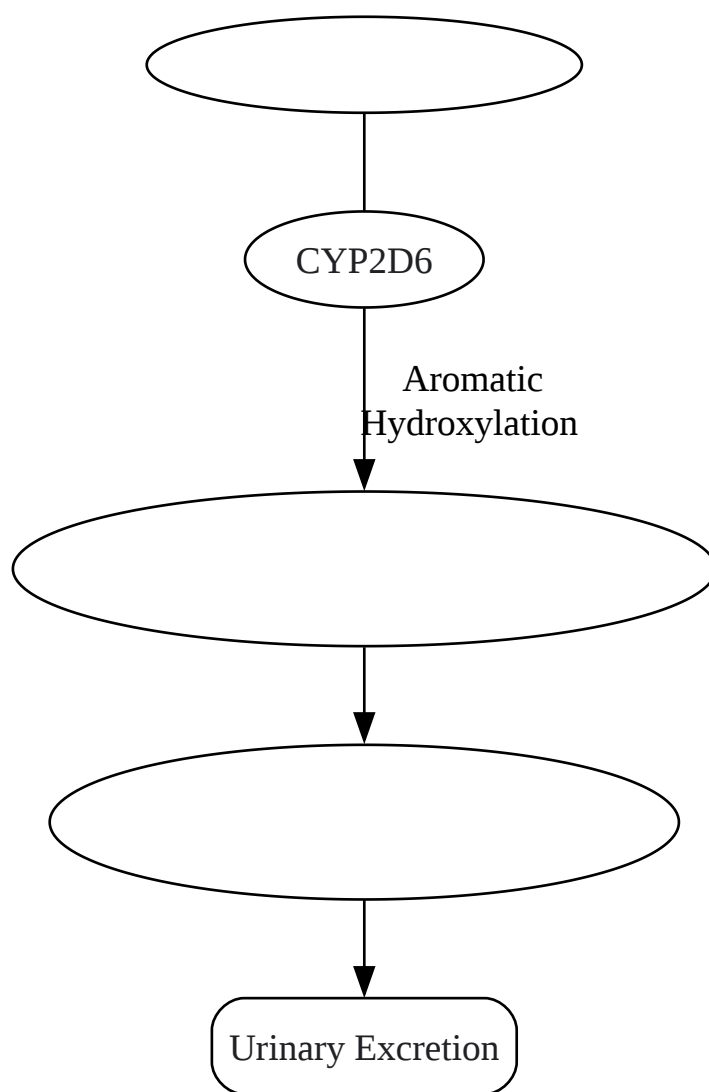
Pholedrine is a known metabolite of methamphetamine.[5] The conversion is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme through aromatic hydroxylation.[5]

Metabolism:

- Absorption: Information on the absorption of directly administered **Pholedrine** is limited.

- Distribution: Specific data on the volume of distribution and protein binding of **Pholedrine** are not extensively documented.
- Metabolism: As a metabolite of methamphetamine, **Pholedrine** can be further conjugated to form **pholedrine** sulphate and **pholedrine**-glucuronide.[5]
- Excretion: **Pholedrine** and its conjugates are excreted in the urine.[5]

Methamphetamine Metabolism to Pholedrinedot



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